2-(4-Acetoxyphenoxy)acetic acid
Overview
Description
2-(4-Acetoxyphenoxy)acetic acid is an organic compound characterized by the presence of an acetoxy group attached to a phenoxyacetic acid structure
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving phenolic compounds.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of herbicides and other agrochemicals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as aux/iaa, play a central role in regulating gene expression during auxin signal transduction .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to regulate gene expression .
Biochemical Pathways
It is known that similar compounds, such as aux/iaa, are involved in auxin signal transduction .
Result of Action
It can be inferred from related compounds that it may regulate gene expression .
Biochemical Analysis
Cellular Effects
The effects of 2-(4-Acetoxyphenoxy)acetic acid on various types of cells and cellular processes are profound. In plant cells, it has been observed to influence cell signaling pathways and gene expression . The compound can modulate the activity of auxin transporters, leading to altered auxin distribution within the plant. This, in turn, affects cell elongation, division, and differentiation. In animal cells, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to disruptions in energy production and overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in continuous nerve signal transmission and eventual paralysis of the target organism. Additionally, the compound can interfere with other enzymes involved in metabolic pathways, further contributing to its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These changes can persist even after the compound is no longer present, indicating potential long-term impacts on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as lethargy and reduced activity . At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death. Studies have identified threshold doses at which these adverse effects become pronounced, highlighting the importance of careful dosage regulation in both research and agricultural applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as acetylcholinesterase and other metabolic enzymes . The compound can affect metabolic flux by inhibiting key enzymes, leading to the accumulation of intermediate metabolites and disruptions in normal metabolic processes. These effects can have significant implications for energy production, cellular respiration, and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall toxicity and effectiveness as an insecticide.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization is essential for understanding the precise mechanisms by which this compound exerts its effects on cells and organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenoxy)acetic acid typically involves the esterification of 4-hydroxyphenoxyacetic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process. The general reaction scheme is as follows: [ \text{4-Hydroxyphenoxyacetic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetoxy group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions may target the phenoxy group, potentially converting it into a phenol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products:
Oxidation: Formation of 4-carboxyphenoxyacetic acid.
Reduction: Formation of 4-hydroxyphenoxyacetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Phenoxyacetic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Hydroxyphenoxyacetic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different functional groups and applications.
Uniqueness: 2-(4-Acetoxyphenoxy)acetic acid is unique due to the presence of both acetoxy and phenoxyacetic acid functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-(4-acetyloxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-7(11)15-9-4-2-8(3-5-9)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHROUVMFOQBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552945 | |
Record name | [4-(Acetyloxy)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20872-29-1 | |
Record name | 2-[4-(Acetyloxy)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20872-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Acetyloxy)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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